molecular formula C11H4F11NO B2936794 2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide CAS No. 1024127-50-1

2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2936794
CAS No.: 1024127-50-1
M. Wt: 375.141
InChI Key: QMPASGKDAFYPAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process involving the reaction of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with 2-fluoro-5-(trifluoromethyl)aniline under controlled conditions[_{{{CITATION{{{2{Buy 2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl ...](https://www.benchchem.com/zh/product/b2936794). The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts[{{{CITATION{{{_2{Buy 2,2,3,3,4,4,4-heptafluoro-N-2-fluoro-5-(trifluoromethyl)phenyl ....

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Advanced techniques, such as continuous flow chemistry, can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorinated phenyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the fluorinated groups, although this is less common due to the stability of the fluorine atoms.

  • Substitution: : Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different amides or other derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions may involve lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Formation of reduced fluorinated compounds.

  • Substitution: : Formation of various amides or other substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: : Investigated for its biological activity and potential use in drug discovery.

  • Medicine: : Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biological molecules. The exact mechanism of action can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its high fluorine content and specific structural features. Similar compounds include:

  • 2,2,3,3,4,4,4-Heptafluorobutanamide: : Similar structure but without the phenyl group.

  • 2,2,3,3,4,4,4-Heptafluorobutanol: : Similar fluorinated backbone but different functional group.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F11NO/c12-5-2-1-4(9(15,16)17)3-6(5)23-7(24)8(13,14)10(18,19)11(20,21)22/h1-3H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPASGKDAFYPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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